molecular formula C160H233N43O47S3 B10784641 Calcitonin (pork natural)

Calcitonin (pork natural)

Cat. No.: B10784641
M. Wt: 3607.0 g/mol
InChI Key: IXORWGHGSOABEO-AQZOCZKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcitonin is a hormone that plays a crucial role in regulating calcium levels in the blood. It is secreted by the parafollicular cells of the thyroid gland in mammals. Calcitonin helps to lower blood calcium levels by inhibiting the activity of osteoclasts, which are cells that break down bone tissue

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitonin can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This method involves the use of a resin-bound amino acid, which is coupled with protected amino acids in the presence of coupling reagents. The protecting groups are then removed, and the process is repeated until the desired peptide sequence is obtained .

Industrial Production Methods: Industrial production of calcitonin often involves recombinant DNA technology. This method uses genetically modified bacteria or yeast to produce calcitonin. The gene encoding calcitonin is inserted into the host organism, which then produces the hormone as it grows. The calcitonin is subsequently purified from the host cells .

Chemical Reactions Analysis

Types of Reactions: Calcitonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can affect the stability and activity of the hormone.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize calcitonin, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: Reducing agents such as dithiothreitol can break disulfide bonds, resulting in the reduction of calcitonin.

Major Products Formed: The major products formed from these reactions include oxidized calcitonin with disulfide bonds, reduced calcitonin with free thiol groups, and mutated calcitonin with altered amino acid sequences .

Scientific Research Applications

Calcitonin has a wide range of scientific research applications:

Mechanism of Action

Calcitonin exerts its effects by binding to the calcitonin receptor, which is located on the surface of osteoclasts. This binding inhibits the activity of osteoclasts, reducing bone resorption and lowering blood calcium levels. The mechanism involves the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways, which lead to the inhibition of osteoclast motility and induction of a quiescent state .

Comparison with Similar Compounds

    α-Calcitonin Gene-Related Peptide: Involved in vasodilation and pain transmission.

    β-Calcitonin Gene-Related Peptide: Similar to α-calcitonin gene-related peptide but with different tissue distribution.

    Amylin: Regulates glucose metabolism and satiety.

    Adrenomedullin: Involved in vasodilation and angiogenesis.

    Adrenomedullin 2: Similar to adrenomedullin but with distinct receptor binding properties.

Calcitonin’s uniqueness lies in its specific role in calcium homeostasis and bone metabolism, making it a valuable therapeutic agent for conditions related to bone health and calcium regulation.

Properties

Molecular Formula

C160H233N43O47S3

Molecular Weight

3607.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C160H233N43O47S3/c1-78(2)52-100(185-152(243)113(65-128(220)221)194-137(228)96(32-21-22-47-161)179-147(238)108(60-89-66-171-95-31-20-19-30-93(89)95)189-144(235)105(58-87-36-40-91(210)41-37-87)182-132(223)82(9)176-153(244)115(72-205)197-142(233)102(54-80(5)6)183-140(231)101(53-79(3)4)186-156(247)118-76-253-252-75-94(162)133(224)195-116(73-206)154(245)193-112(64-123(165)214)149(240)184-103(55-81(7)8)143(234)198-117(74-207)155(246)200-129(83(10)208)158(249)199-118)141(232)191-111(63-122(164)213)151(242)192-110(62-121(163)212)150(241)188-107(59-88-38-42-92(211)43-39-88)145(236)190-109(61-90-67-169-77-175-90)148(239)180-97(33-23-48-170-160(167)168)138(229)187-106(57-86-28-17-14-18-29-86)146(237)196-114(71-204)136(227)173-68-124(215)177-99(46-51-251-12)134(225)172-69-125(216)178-104(56-85-26-15-13-16-27-85)135(226)174-70-126(217)202-49-25-35-120(202)157(248)181-98(44-45-127(218)219)139(230)201-130(84(11)209)159(250)203-50-24-34-119(203)131(166)222/h13-20,26-31,36-43,66-67,77-84,94,96-120,129-130,171,204-211H,21-25,32-35,44-65,68-76,161-162H2,1-12H3,(H2,163,212)(H2,164,213)(H2,165,214)(H2,166,222)(H,169,175)(H,172,225)(H,173,227)(H,174,226)(H,176,244)(H,177,215)(H,178,216)(H,179,238)(H,180,239)(H,181,248)(H,182,223)(H,183,231)(H,184,240)(H,185,243)(H,186,247)(H,187,229)(H,188,241)(H,189,235)(H,190,236)(H,191,232)(H,192,242)(H,193,245)(H,194,228)(H,195,224)(H,196,237)(H,197,233)(H,198,234)(H,199,249)(H,200,246)(H,201,230)(H,218,219)(H,220,221)(H4,167,168,170)/t82-,83+,84+,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,129-,130-/m0/s1

InChI Key

IXORWGHGSOABEO-AQZOCZKHSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC8=CC=CC=C8)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC8=CC=CC=C8)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)C(C)O)CO

Origin of Product

United States

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